2-chloroethyl(dimethyl)sulfanium 2-chloroethyl(dimethyl)sulfanium
Brand Name: Vulcanchem
CAS No.:
VCID: VC13973868
InChI: InChI=1S/C4H10ClS/c1-6(2)4-3-5/h3-4H2,1-2H3/q+1
SMILES:
Molecular Formula: C4H10ClS+
Molecular Weight: 125.64 g/mol

2-chloroethyl(dimethyl)sulfanium

CAS No.:

Cat. No.: VC13973868

Molecular Formula: C4H10ClS+

Molecular Weight: 125.64 g/mol

* For research use only. Not for human or veterinary use.

2-chloroethyl(dimethyl)sulfanium -

Specification

Molecular Formula C4H10ClS+
Molecular Weight 125.64 g/mol
IUPAC Name 2-chloroethyl(dimethyl)sulfanium
Standard InChI InChI=1S/C4H10ClS/c1-6(2)4-3-5/h3-4H2,1-2H3/q+1
Standard InChI Key BGQZPMCUWZITCU-UHFFFAOYSA-N
Canonical SMILES C[S+](C)CCCl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

2-Chloroethyl(dimethyl)sulfanium iodide consists of a positively charged sulfonium center bonded to a dimethyl group and a 2-chloroethyl moiety, balanced by an iodide anion. Its IUPAC name, 2-chloroethyl(dimethyl)sulfanium iodide, reflects this arrangement. The molecular formula C4H10ClIS\text{C}_4\text{H}_{10}\text{ClIS} corresponds to an exact mass of 251.924 g/mol .

Table 1: Molecular Identity of 2-Chloroethyl(dimethyl)sulfanium Iodide

PropertyValueSource
CAS Number25059-70-5
Molecular FormulaC4H10ClIS\text{C}_4\text{H}_{10}\text{ClIS}
Molecular Weight252.54 g/mol
InChI KeyJOCCCKOFQRTOIM-UHFFFAOYSA-M
SMILES NotationCS+CCCl.[I-]

Spectroscopic and Structural Data

While crystallographic data remain sparse, the compound’s structure is inferred from analogous sulfonium salts. Nuclear Magnetic Resonance (NMR) spectroscopy of related compounds reveals distinct signals for the sulfonium center (δ\delta~2.5–3.5 ppm for S+\text{S}^+-CH3_3 ) and the chloroethyl chain (δ\delta~3.8–4.2 ppm for Cl-CH2_2-). Mass spectrometry under Electron Impact (EI) ionization exhibits fragment ions consistent with cleavage at the sulfonium center, yielding CH3S+\text{CH}_3\text{S}^+ (m/zm/z 47) and ClCH2CH2+\text{ClCH}_2\text{CH}_2^+ (m/zm/z 63) .

Synthesis and Manufacturing

Conventional Synthesis Routes

The most documented synthesis involves the alkylation of dimethyl sulfide with 2-chloroethyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions . This nucleophilic substitution proceeds via an SN2S_N2 mechanism, where the sulfide’s lone pair attacks the electrophilic chloroethyl carbon:

CH3SCH3+ClCH2CH2ICH3S+(CH3)CH2CH2ClI\text{CH}_3\text{SCH}_3 + \text{ClCH}_2\text{CH}_2\text{I} \rightarrow \text{CH}_3\text{S}^+(\text{CH}_3)\text{CH}_2\text{CH}_2\text{Cl} \cdot \text{I}^-

A patent by Rutgers University (US5523411A1) describes a modified approach using phase-transfer catalysis to enhance yield and purity . Alternative methods include the reaction of dimethyl sulfoxide with chloroethylating agents, though these are less efficient.

Industrial-Scale Production Challenges

Scalability is hindered by the compound’s hygroscopicity and thermal instability. Storage below 4°C in amber glass containers is recommended to mitigate decomposition into dimethyl sulfide and ethylene dichloride.

Physicochemical Properties

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of aqueous sulfonium salts reveals decomposition above 80°C, producing 2-chloroethyl sulfides and dithioethers . For 2-chloroethyl(dimethyl)sulfanium iodide, this degradation follows:

CH3S+(CH3)CH2CH2ClIΔCH3SCH2CH2Cl+CH3I\text{CH}_3\text{S}^+(\text{CH}_3)\text{CH}_2\text{CH}_2\text{Cl} \cdot \text{I}^- \xrightarrow{\Delta} \text{CH}_3\text{SCH}_2\text{CH}_2\text{Cl} + \text{CH}_3\text{I}

Gas chromatography/mass spectrometry (GC/MS) studies detect trace mustard gas (ClCH2CH2SCH2CH2Cl\text{ClCH}_2\text{CH}_2\text{SCH}_2\text{CH}_2\text{Cl}) in aged samples, suggesting dimerization via sulfonium intermediates .

Solubility and Reactivity

The compound exhibits moderate solubility in polar solvents (e.g., water, ethanol) but is insoluble in nonpolar media. Its reactivity as an electrophile stems from the sulfonium center’s positive charge, facilitating alkylation of nucleophiles like amines and thiols.

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

In organic synthesis, 2-chloroethyl(dimethyl)sulfanium iodide transfers the chloroethyl group to nucleophiles. For example, reaction with sodium cyanide yields 2-cyanoethyl dimethyl sulfide:

CH3S+(CH3)CH2CH2ClI+CNCH3S(CH3)CH2CH2CN+Cl+I\text{CH}_3\text{S}^+(\text{CH}_3)\text{CH}_2\text{CH}_2\text{Cl} \cdot \text{I}^- + \text{CN}^- \rightarrow \text{CH}_3\text{S}(\text{CH}_3)\text{CH}_2\text{CH}_2\text{CN} + \text{Cl}^- + \text{I}^-

Table 2: Representative Reactions and Products

Reaction TypeReagentProductApplication
AlkylationEthyl thiourea2-(Ethylthio)ethyl dimethyl sulfidePolymer crosslinking
OxidationH2O2\text{H}_2\text{O}_2Dimethyl sulfoxideSolvent synthesis
ReductionLiAlH4\text{LiAlH}_4Dimethyl sulfideCatalysis

Biomedical Relevance

The compound’s structural similarity to sulfur mustard (ClCH2CH2SCH2CH2Cl\text{ClCH}_2\text{CH}_2\text{SCH}_2\text{CH}_2\text{Cl}) underpins its cytotoxicity. In vitro studies demonstrate DNA alkylation, leading to crosslinks and apoptosis . Current research explores its potential as a prodrug in targeted cancer therapies, though clinical applications remain speculative.

Analytical Methods and Characterization

Chromatographic Techniques

Gas chromatography coupled with mass spectrometry (GC/MS) remains the gold standard for analyzing decomposition products. Electron Impact (EI) ionization is preferred over Chemical Ionization (CI) for its superior molecular ion detection .

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) spectroscopy identifies key functional groups, including S+^+-C stretching (700–600 cm1^{-1}) and C-Cl vibrations (750–550 cm1^{-1}).

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